Ethyl 2-(5-hydroxypyridin-2-YL)acetate
Description
Significance of Pyridine (B92270) and Pyridinone Cores as Privileged Structures in Medicinal Chemistry and Organic Synthesis
Pyridine and its derivatives are fundamental heterocyclic organic compounds that have garnered immense interest across various scientific disciplines. researchgate.net The pyridine ring, an isostere of benzene (B151609) where a CH group is replaced by a nitrogen atom, is a common feature in numerous pharmaceuticals and agrochemicals. rsc.orgnih.gov This prevalence is attributed to its unique physicochemical properties, including its basicity, water solubility, chemical stability, and its capacity to form hydrogen bonds, all of which are critical for drug design. nih.govjchemrev.com
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that can bind to multiple, often unrelated, biological targets with high affinity. researchgate.net Pyridine and pyridinone cores are considered classic examples of such structures. sciencepublishinggroup.combldpharm.com Their ability to serve as versatile templates allows for the creation of large libraries of compounds with diverse biological activities, accelerating the drug discovery process. sciencepublishinggroup.combldpharm.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a nucleophile, while also influencing the electronic properties of the entire molecule, making it a key pharmacophore. chemicalbook.com Consequently, pyridine-containing drugs are incredibly diverse, encompassing treatments for a wide range of conditions including cancer, viral infections, diabetes, and neurodegenerative diseases. rsc.orgnih.govjchemrev.com
Pyridinone scaffolds, which are isomers of hydroxypyridines, are also of great importance. They can act as both hydrogen bond donors and acceptors and are often used as bioisosteres for amides and other cyclic structures in drug design. bldpharm.com The tautomeric relationship between hydroxypyridines and pyridinones further expands their chemical diversity and potential for biological interactions.
Overview of the Research Importance of Ethyl 2-(5-hydroxypyridin-2-yl)acetate within the Pyridine Scaffold Family
This compound is a specific derivative that embodies the key structural features of the hydroxypyridine class. Its molecular structure consists of a pyridine ring substituted with a hydroxyl group at the 5-position and an ethyl acetate (B1210297) group at the 2-position. This arrangement of functional groups makes it a valuable building block in organic synthesis. The hydroxyl group can act as a hydrogen bond donor and can be further functionalized, while the ethyl acetate moiety provides a site for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel derivatives.
While extensive research focusing solely on this compound is not abundant in publicly available literature, its significance can be inferred from the broader context of hydroxypyridine-2-acetic acid derivatives. These compounds are of interest in medicinal chemistry due to their potential to chelate metal ions and interact with biological targets. The 5-hydroxy substitution pattern, in particular, is a common motif in various biologically active molecules. For instance, derivatives of 5-hydroxypyridine-2-carboxylic acid, a closely related structure, have been investigated for their potential therapeutic applications. uq.edu.au
The ethyl ester itself, with the CAS number 107564-90-9, is commercially available, indicating its utility as a starting material or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research.
Historical Context and Evolution of Research on Hydroxypyridine Acetate Derivatives
The study of pyridine and its derivatives has a long history, dating back to the 19th century. researchgate.net However, the systematic investigation of hydroxypyridine derivatives and their potential applications in medicine and other fields is a more recent development. The recognition of the importance of the pyridine scaffold in naturally occurring bioactive compounds, such as alkaloids, spurred interest in the synthesis and evaluation of a wide range of synthetic derivatives. nih.gov
Research into hydroxypyridine acetate derivatives has evolved alongside advances in synthetic organic chemistry and a deeper understanding of drug-receptor interactions. Early research often focused on the fundamental reactivity and properties of these compounds. More recently, the focus has shifted towards their application in targeted drug design and the development of functional materials. The ability to selectively functionalize the pyridine ring and the acetate side chain has allowed chemists to create a diverse array of molecules with tailored properties.
The development of modern synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has greatly facilitated the synthesis of substituted pyridines, including hydroxypyridine acetates. These advancements have made it possible to efficiently generate libraries of these compounds for high-throughput screening and structure-activity relationship (SAR) studies, further accelerating the pace of research in this area.
Data Tables
Table 1: Physicochemical Properties of Selected Pyridine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 107564-90-9 | C₉H₁₁NO₃ | 181.19 |
| Ethyl 2-pyridylacetate | 2739-98-2 | C₉H₁₁NO₂ | 165.19 |
| Ethyl 2-(5-ethoxypyridin-2-yl)acetate | 1788542-89-1 | C₁₁H₁₅NO₃ | 209.24 |
| Ethyl 2-(3-hydroxypyridin-2-yl)acetate | 2584-12-5 | C₉H₁₁NO₃ | 181.19 |
| Ethyl 2-(5-aminopyridin-2-yl)acetate | 174890-58-5 | C₉H₁₂N₂O₂ | 180.20 |
Data sourced from commercial supplier information and chemical databases.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(5-hydroxypyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)5-7-3-4-8(11)6-10-7/h3-4,6,11H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVKIIBOBRYNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725595 | |
| Record name | Ethyl (5-hydroxypyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132807-30-8 | |
| Record name | Ethyl (5-hydroxypyridin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Ethyl 2 5 Hydroxypyridin 2 Yl Acetate
Established Synthetic Routes for the Ethyl 2-(5-hydroxypyridin-2-YL)acetate Core
The construction of the this compound scaffold relies on the methodical assembly of its core components: the pyridine (B92270) ring, the acetate (B1210297) side chain, and the hydroxyl group at the 5-position. Established routes often involve a multi-step process that builds upon commercially available pyridine derivatives.
Direct Functionalization Approaches of Pyridine Ring Systems
A primary strategy for synthesizing the target compound involves the direct functionalization of a pre-existing, appropriately substituted pyridine ring. This approach leverages the inherent reactivity of the pyridine nucleus, which can be modulated by the presence of activating or directing groups. A common starting material for this type of synthesis is a di-halogenated pyridine, such as 5-bromo-2-chloropyridine. researchgate.net The differential reactivity of the halogens allows for selective functionalization at the 2- and 5-positions. The position ortho to the nitrogen atom (C2) is particularly susceptible to nucleophilic attack, while the bromine at C5 is more amenable to palladium-catalyzed coupling reactions. researchgate.net
Another approach involves building the substituted pyridine ring from acyclic precursors. For instance, the reaction of isoxazoles with a reducing agent like Fe/NH4Cl can proceed through a ring-opening and closing cascade (ROCC) mechanism to yield 2,5-disubstituted pyridines. researchgate.net While not a direct functionalization of a pyridine, this method provides an alternative route to the core structure.
Esterification and Acetate Moiety Introduction Strategies
The introduction of the ethyl acetate group at the 2-position of the pyridine ring is a critical step. One of the most fundamental methods for forming the ester is the Fischer-Speier esterification, which involves reacting the corresponding carboxylic acid (5-hydroxypyridin-2-yl)acetic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. mdpi.com The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the product. mdpi.com
Alternative and often milder methods have been developed to improve yields and avoid harsh conditions. These include the use of solid acid catalysts like Dowex H+ resins, which can be easily removed from the reaction mixture by filtration and are reusable. nih.gov Enzymatic esterification, employing lipases as biocatalysts, offers a green chemistry approach. medcraveonline.commedcraveonline.com These reactions can be highly selective and proceed under mild conditions, often at room temperature. nih.govmedcraveonline.com For example, enzymes like Pseudomonas cepacia lipase or Novozym 435 have been successfully used in the esterification of various carboxylic acids. medcraveonline.commedcraveonline.com
The acetate side chain itself can be introduced through various carbon-carbon bond-forming reactions prior to esterification, or directly as an ethyl acetate equivalent. Palladium-catalyzed cross-coupling reactions, discussed in more detail in section 2.2.1, are particularly effective for this purpose.
Strategies for Hydroxylation at the Pyridine 5-Position
Introducing a hydroxyl group at the C5 position of the pyridine ring presents a significant challenge due to the electronic properties of the heterocycle. nih.govacs.org Direct C-H hydroxylation is a desirable but often difficult transformation. nih.govresearchgate.net
A more common and reliable strategy involves the introduction of a functional group at the 5-position that can be later converted into a hydroxyl group. As mentioned previously, starting with 5-bromopyridine derivatives is a frequent approach. researchgate.net The bromo group can be converted to a hydroxyl group through various methods, including nucleophilic substitution or metal-catalyzed reactions. For instance, a protected hydroxyl group, such as a benzyloxy group, can be introduced via a Williamson ether synthesis, followed by deprotection to reveal the free hydroxyl group. mdpi.com
Another strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring towards certain transformations and can act as a directing group. researchgate.net While much research has focused on C2 and C3 hydroxylation, photochemical valence isomerization of pyridine N-oxides has emerged as a method for the formal C3 hydroxylation of pyridines, which could potentially be adapted for other positions. nih.govacs.orgelsevierpure.com
Advanced Reaction Conditions and Catalytic Systems in this compound Synthesis
Modern synthetic organic chemistry has provided a powerful toolkit of advanced catalytic systems to facilitate the construction of complex molecules like this compound with high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridine rings. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance. nih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to introduce the acetate moiety or its precursor at the 2-position of the pyridine ring. acs.orgrsc.org
In a synthetic route starting from 5-bromo-2-chloropyridine, a palladium catalyst can be used to selectively couple an appropriate organoboron, organotin, or other organometallic reagent at the 5-position, or an acetate equivalent at the 2-position after the 5-position has been functionalized. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com Common palladium sources include Pd(OAc)2 and Pd2(dba)3, often used in combination with phosphine ligands. acs.org
| Reaction Type | Catalyst | Ligand | Typical Substrates | Reference |
| Suzuki Coupling | PdCl2(PPh3)2 | PPh3 | Aryl boronic acids and halo-pyridines | researchgate.net |
| Direct Arylation | Pd(OAc)2 | Various phosphines | Aryl halides and C-H bonds of heterocycles | acs.orgmdpi.com |
| C-N Coupling | Pd catalysts | Buchwald-Hartwig ligands | Aryl halides and amines | nih.gov |
| Oxidative Coupling | Pd catalysts | N/A | α-aminocarbonyl compounds | rsc.org |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings like pyridine. youtube.com The presence of the electronegative nitrogen atom in the pyridine ring facilitates nucleophilic attack, especially at the ortho (C2) and para (C4) positions. youtube.com
In the synthesis of this compound, an SNAr reaction can be employed to introduce a substituent at the 2-position, particularly when a good leaving group such as a halogen is present. researchgate.net For example, in a molecule like 5-bromo-2-chloropyridine, the chlorine atom at the 2-position is highly susceptible to displacement by a nucleophile. researchgate.net This allows for the selective introduction of a precursor to the acetate side chain.
The efficiency of SNAr reactions on pyridines is influenced by the nature of the leaving group, the nucleophile, and the presence of activating groups on the ring. nih.gov The general reactivity order for halide leaving groups in SNAr is F > Cl ≈ Br > I. nih.gov
| Substrate | Nucleophile | Leaving Group | Position of Substitution | Reference |
| 2-Halopyridine | Alkoxides, Amines | Cl, Br, F | 2-position (ortho) | youtube.comnih.gov |
| 4-Halopyridine | Alkoxides, Amines | Cl, Br, F | 4-position (para) | youtube.com |
| 5-Bromo-2-chloropyridine | Various Nucleophiles | Cl | 2-position | researchgate.net |
| N-methylpyridinium ions | Piperidine | CN, F, Cl, Br, I | 2- and 4-positions | nih.gov |
Optimization of Yields and Selectivity in Multi-Step Syntheses
The optimization of synthetic routes to produce this compound is crucial for enhancing reaction yields and ensuring high selectivity. This involves a careful selection of catalysts, reaction conditions, and purification methods. For instance, in multi-step syntheses, the choice of a suitable catalyst can significantly influence the reaction's efficiency and the purity of the final product.
One key aspect of optimization is the use of response surface methodology (RSM) to identify the ideal conditions for esterification reactions. dergipark.org.tr Factors such as temperature, catalyst concentration, and the initial molar ratio of reactants are systematically varied to determine their effects on the conversion rate. For example, in the synthesis of ethyl acetate, it was found that increasing the temperature to 80°C, using a 1% catalyst concentration, and an initial molar ratio of 5:1 (alcohol to acid) resulted in a maximum conversion of 89.35%. dergipark.org.tr
Furthermore, the principle of Le Chatelier can be applied to drive the equilibrium of the reaction towards the product side. This can be achieved by removing one of the products, such as water, from the reaction mixture. The use of hydrogels to sorb water has been shown to increase the conversion values in esterification reactions. dergipark.org.tr
Scalable Production Methods and Industrial Synthesis Considerations for this compound
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. The classical Fischer esterification, which involves the reaction of ethanol and acetic acid, is a primary method for producing ethyl acetate on an industrial scale. mdpi.com
For large-scale production, the choice of catalyst is critical. While homogeneous catalysts like sulfuric acid are effective, they can be corrosive and difficult to separate from the reaction mixture. Heterogeneous catalysts, such as metal oxides (e.g., ZrO₂, TiO₂, Al₂O₃, Fe₂O₃), offer an alternative that can simplify the purification process. mdpi.com These reactions are often carried out in the vapor phase at elevated temperatures. mdpi.com
Other synthetic methods, such as the dehydrogenation of ethanol or the reaction of ethylene with acetic acid, are also employed in industrial settings. mdpi.com These methods may require more demanding process conditions, including high temperatures (T > 200 °C) and pressures (p > 20 bar), which can increase the initial investment costs. mdpi.com However, the selectivity of the synthesis from ethylene and acetic acid can be nearly 100%. mdpi.com
Synthesis of Structural Analogues and Chemically Modified Derivatives of this compound
The synthesis of structural analogues and chemically modified derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced properties.
Pyridin-2(1H)-ones are a significant class of heterocyclic compounds. One synthetic route involves the Thorpe-Ziegler cyclization of N-morpholin-1-yl acetyl derivatives. researchgate.net Another approach is the multi-component reaction of aromatic aldehydes, malononitrile, and an acetyl-containing compound in the presence of a base. nih.gov For instance, a four-component reaction of various (hetero)aromatic aldehydes, substituted acetophenones, ethyl cyanoacetate, and ammonium acetate in refluxing ethanol can yield 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles. nih.gov
A two-stage synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones has been developed, which involves refluxing 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium acetate in acetic acid, followed by debenzylation. mdpi.com
| Reactants | Conditions | Product | Yield |
| N-chloroacetyl derivatives, morpholine | - | N-morpholin-1-yl acetyl derivatives | - |
| N-morpholin-1-yl acetyl derivatives, sodium tert-butoxide | Thorpe-Zieler cyclization | Condensed pyridin-2(1H)-one derivatives | - |
| Aromatic aldehydes, malononitrile, acetyl-3H-benzo[f]chromen-3-one, sodium hydroxide | Solventless, 75°C, 45 min | 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones | 71-87% |
This table summarizes synthetic approaches to pyridinone derivatives.
Ethyl 2-(5-aminopyridin-2-yl)acetate is a valuable intermediate in organic synthesis. It can be used as a reactant in the preparation of various derivatives. chemicalbook.com The synthesis of this compound can be achieved through methods such as the Goldberg reaction, which is a copper-catalyzed cross-coupling reaction. nih.gov This method has been used for the synthesis of 2-N-substituted aminopyridines from 2-bromopyridine and secondary N-alkyl(aryl)formamides. nih.gov
| Compound | CAS Number | Molecular Weight | Purity | Storage |
| Ethyl 2-(5-aminopyridin-2-yl)acetate | 174890-58-5 | 180.21 | 97% | Keep in dark place, sealed in dry, 2-8°C sigmaaldrich.com |
| Ethyl 2-(6-aminopyridin-2-yl)acetate | 71469-82-4 | 180.21 | 98% | Keep in dark place, inert atmosphere, 2-8°C |
This table provides key information for amino-substituted pyridine acetates.
The halogenation of pyridines is a fundamental transformation in organic synthesis, providing access to a wide range of functionalized building blocks. The direct electrophilic aromatic substitution of pyridines is often challenging due to the electron-deficient nature of the pyridine ring. nih.gov Therefore, alternative strategies have been developed.
One approach involves the use of pyridine N-oxides, which can be selectively halogenated at the 2-position. researchgate.net Another method utilizes designed phosphine reagents to install a phosphonium salt at the 4-position of the pyridine ring, which can then be displaced by a halide nucleophile. chemrxiv.org A one-pot ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates has also been developed for the 3-selective halogenation of pyridines. chemrxiv.org
| Halogenation Position | Method | Key Features |
| 2-position | Pyridine N-oxide activation | Highly regioselective under mild conditions. researchgate.net |
| 4-position | Designed phosphine reagents | Viable for late-stage halogenation of complex molecules. chemrxiv.org |
| 3-position | Zincke imine intermediates | One-pot process with high regioselectivity. chemrxiv.org |
This table outlines various methods for the selective halogenation of pyridines.
Advanced Spectroscopic and Analytical Characterization of Ethyl 2 5 Hydroxypyridin 2 Yl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map of the molecule can be constructed.
¹H-NMR Chemical Shift Analysis and Coupling Constant Determination
The proton NMR (¹H-NMR) spectrum of Ethyl 2-(5-hydroxypyridin-2-YL)acetate is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The ethyl group would manifest as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of their mutual spin-spin coupling. The methylene protons of the acetate (B1210297) group, being adjacent to the pyridine (B92270) ring, would appear as a singlet. The aromatic protons on the pyridine ring would show characteristic chemical shifts and coupling patterns determined by their relative positions and the electronic effects of the hydroxyl and acetate substituents. The hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Expected ¹H-NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl CH₃ | ~1.2 | Triplet | ~7.1 |
| Ethyl CH₂ | ~4.1 | Quartet | ~7.1 |
| Acetate CH₂ | ~3.8 | Singlet | - |
| Pyridine H-3 | ~7.0-7.2 | Doublet | ~8.5 |
| Pyridine H-4 | ~7.2-7.4 | Doublet of doublets | ~8.5, ~2.5 |
| Pyridine H-6 | ~8.0-8.2 | Doublet | ~2.5 |
| Hydroxyl OH | Variable | Broad Singlet | - |
¹³C-NMR Spectroscopic Assignments and Correlation
The carbon-13 NMR (¹³C-NMR) spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift. The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the substituents. The ethyl and acetate methylene carbons, along with the ethyl methyl carbon, will be found in the upfield region of the spectrum.
Expected ¹³C-NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ethyl CH₃ | ~14 |
| Acetate CH₂ | ~40-45 |
| Ethyl CH₂ | ~61 |
| Pyridine C-3 | ~120-125 |
| Pyridine C-4 | ~125-130 |
| Pyridine C-6 | ~140-145 |
| Pyridine C-2 | ~150-155 |
| Pyridine C-5 | ~155-160 |
| Carbonyl C=O | ~170 |
Two-Dimensional NMR Techniques
To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum reveals correlations between coupled protons, for instance, confirming the connectivity between the ethyl CH₂ and CH₃ protons, and the coupling between adjacent protons on the pyridine ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, providing definitive C-H assignments and reinforcing the structural elucidation derived from 1D NMR data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₉H₁₁NO₃. The expected monoisotopic mass would be approximately 181.0739 g/mol .
LC-MS/MS for Impurity Profiling and Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the separation, detection, and identification of components in a mixture. In the context of this compound, LC-MS/MS would be instrumental in impurity profiling during its synthesis and purification. By separating the target compound from any byproducts or starting materials, their individual mass spectra can be obtained. Tandem MS (MS/MS) involves selecting the molecular ion of interest, subjecting it to fragmentation, and analyzing the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that can be used to identify known impurities or to elucidate the structure of unknown related substances. Furthermore, in metabolic studies, LC-MS/MS is the method of choice for identifying metabolites of the parent compound in biological matrices.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful non-destructive techniques used to elucidate the functional groups and electronic transitions within a molecule.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the hydroxyl (-OH) group on the pyridine ring would likely be observed as a broad band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) stretching vibration of the ester group is anticipated to appear as a strong, sharp peak around 1735 cm⁻¹. Additionally, C-O stretching vibrations of the ester and the hydroxyl group would be visible in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ range. For comparison, the IR spectrum of 2-hydroxypyridine (B17775) shows characteristic bands that help in assigning the vibrations of the pyridine core. mdpi.comchemicalbook.com
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The hydroxypyridine chromophore is expected to exhibit absorption maxima in the UV region. The electronic spectrum of this compound would be influenced by the solvent polarity. In a study on a related compound, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, the effect of solvent on the UV-Vis absorption wavelength was reported, highlighting the importance of solvent choice in spectral analysis. bldpharm.com Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can complement experimental data by predicting electronic transitions. bldpharm.com For the related 2-hydroxypyridine/2-pyridone system, UV spectroscopy has been used to study the tautomeric equilibrium. mdpi.com
Table 1: Predicted Infrared Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Hydroxyl (-OH) | 3200-3600 (broad) | O-H Stretch |
| Carbonyl (C=O) | ~1735 (strong, sharp) | C=O Stretch (Ester) |
| Aromatic C=C/C=N | 1400-1600 | Ring Stretching |
| C-O | 1000-1300 | C-O Stretch (Ester, Phenol) |
| C-H | 2850-3000 | Aliphatic C-H Stretch |
| C-H | 3000-3100 | Aromatic C-H Stretch |
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While no crystal structure for this compound is publicly available, analysis of closely related structures can provide valuable insights into its potential molecular conformation and crystal packing.
For instance, the crystal structure of 3-Hydroxypyridinium-1-acetate dihydrate reveals a zwitterionic form where the carboxylate and hydroxy groups, along with water molecules, participate in an extensive three-dimensional hydrogen-bonded network. researchgate.net This suggests that intermolecular hydrogen bonding, involving the hydroxyl group of the pyridine ring and the carbonyl group of the ethyl acetate moiety, could be a dominant feature in the crystal packing of this compound.
In other complex molecules incorporating an ethyl acetate substituent, the conformation of this group can be influenced by steric and electronic factors. nih.govnih.gov The planarity of the pyridine ring and the orientation of the ethyl acetate side chain relative to the ring would be key structural features. The presence of the hydroxyl group offers a site for strong hydrogen bonding, which would likely dictate the supramolecular assembly in the crystal lattice.
Table 2: Crystallographic Data for the Related Compound 3-Hydroxypyridinium-1-acetate dihydrate researchgate.net
| Parameter | Value |
| Chemical Formula | C₇H₇NO₃·2H₂O |
| Molecular Weight | 189.17 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.9055 (14) |
| b (Å) | 7.0086 (14) |
| c (Å) | 10.074 (2) |
| α (°) | 71.62 (3) |
| β (°) | 76.09 (3) |
| γ (°) | 71.93 (3) |
| Volume (ų) | 434.34 (18) |
| Z | 2 |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from reaction by-products and impurities.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the purity determination of non-volatile organic compounds. A validated RP-HPLC method for this compound would provide a reliable means to quantify the main component and any impurities.
Method development would involve optimizing several parameters. A C18 column is a common choice for the stationary phase in the analysis of polar compounds. researchgate.netnih.govnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netnih.govnih.gov The pH of the aqueous phase would be a critical parameter to control the ionization state of the phenolic hydroxyl group and the pyridine nitrogen, thereby influencing retention time and peak shape. Detection would typically be performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Validation of the HPLC method according to ICH guidelines would ensure its accuracy, precision, linearity, specificity, and robustness. researchgate.netnih.govpensoft.net This involves assessing parameters such as limit of detection (LOD), limit of quantification (LOQ), and recovery. nih.gov
Table 3: General Parameters for HPLC Method Development for Pyridine Derivatives
| Parameter | Typical Conditions |
| Stationary Phase | C18 (octadecyl silane) researchgate.netnih.govnih.gov |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer researchgate.netnih.govnih.gov |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV/Vis (e.g., Diode Array Detector) |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |
Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the ideal technique for the analysis of volatile by-products that may be present from the synthesis of this compound. Potential volatile impurities could include residual solvents (e.g., ethanol, ethyl acetate) or starting materials.
The choice of the GC column (stationary phase) is crucial and would depend on the polarity of the expected by-products. A flame ionization detector (FID) offers high sensitivity for organic compounds, while a mass spectrometer provides definitive identification of the impurities based on their mass spectra and fragmentation patterns. The temperature program of the GC oven would be optimized to ensure adequate separation of all volatile components within a reasonable analysis time.
Thermal Analysis Techniques for Stability and Polymorphism Studies
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and polymorphic behavior of a compound.
TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the decomposition temperature and any mass loss associated with desolvation or degradation. A study on the thermal-oxidative degradation of hydroxyl-terminated polybutadiene (B167195) (HTPB) in the presence of 3-hydroxy pyridine utilized TGA to assess the effect of the antioxidant on the polymer's stability. researchgate.net
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the melting point and enthalpy of fusion of the compound. It can also detect solid-solid phase transitions, which would indicate the presence of different polymorphic forms. The existence of polymorphs can have significant implications for the physical properties of the compound.
Computational and Theoretical Chemistry Investigations of Ethyl 2 5 Hydroxypyridin 2 Yl Acetate
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental for elucidating the electronic structure and predicting the reactivity of a molecule. These calculations provide a detailed picture of electron distribution and energy levels.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
While specific FMO data for Ethyl 2-(5-hydroxypyridin-2-YL)acetate is not available, studies on analogous compounds like ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate and ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate (B1210297) offer relevant insights. DFT calculations on these related structures reveal how substituents and the solvent environment affect the HOMO-LUMO gap. For instance, the energy gap for ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate was calculated to be around 4.6-4.7 eV in various phases, indicating considerable stability. nih.gov The presence of different functional groups, such as the hydroxyl group in the target molecule, would be expected to modulate these energy values.
Table 1: Representative HOMO-LUMO Gap Data for Analogous Pyridine (B92270) Derivatives
| Compound | Method/Basis Set | Phase | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|---|---|
| Ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate | DFT | Gaseous | -6.493 | -1.920 | 4.573 | nih.gov |
| Ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate | DFT | Aqueous | -6.572 | -1.895 | 4.677 | nih.gov |
| Ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate | DFT | Acetone | -6.559 | -1.886 | 4.673 | nih.gov |
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and identifying sites prone to electrophilic and nucleophilic attack. acs.org In these maps, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl and ester carbonyl groups, as well as the nitrogen atom of the pyridine ring. These areas represent the most likely sites for hydrogen bonding and interactions with electrophiles. Studies on related pyridine derivatives confirm that a large negative region is typically observed near keto group oxygen atoms and the ring nitrogen atom. acs.org
Charge distribution analysis, such as Mulliken charge analysis, quantifies the charge on each atom. In related compounds like ethyl 2-[5-nitro-2-oxopyridine-1(2H)-yl] acetate, these calculations have been used to identify specific reactive sites. wuxibiology.com For the target molecule, the nitrogen and oxygen atoms would carry partial negative charges, while the hydrogen of the hydroxyl group and the carbons adjacent to these electronegative atoms would carry partial positive charges, influencing the molecule's intermolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations explore the possible shapes (conformers) a molecule can adopt and their relative stabilities.
Hydroxypyridines, including the 5-hydroxypyridine moiety in the title compound, can exist in different tautomeric forms. The most significant equilibrium for this class is between the hydroxy (enol) form and a zwitterionic pyridone (keto) form. wayne.edursc.org
Hydroxy Form (Enol): this compound
Pyridone Form (Keto/Zwitterion): The corresponding pyridinium-olate inner salt.
Computational studies on 2-hydroxypyridine (B17775) and 3-hydroxypyridine (B118123) show that the position of this equilibrium is highly sensitive to the environment. nih.govnih.govmdpi.com In the gas phase or nonpolar solvents, the hydroxy form is often more stable due to its aromatic character. wayne.edu However, in polar solvents, the more polar pyridone tautomer can be significantly stabilized, shifting the equilibrium in its favor. wayne.edumdpi.com Ab initio calculations have shown that for 2-hydroxypyridine, the pyridone form is slightly more stable in the gas phase, a finding that aligns well with experimental data. rsc.org The energy barrier for this proton transfer can be significantly lowered by the presence of solvent molecules like water, which can act as a catalyst by forming hydrogen-bonded bridges. wayne.edu
The solvent environment plays a critical role in determining the stable conformation and tautomeric state of a molecule. acs.org MD simulations and spectroscopic studies on related systems demonstrate this profound influence.
For this compound, solvent polarity is expected to be a key determinant of its structure.
In Nonpolar Solvents (e.g., cyclohexane, chloroform): The less polar hydroxy tautomer is likely to be favored. The molecule would adopt conformations that minimize its dipole moment.
In Polar Solvents (e.g., water, DMSO): The more polar pyridone tautomer would be stabilized through dipole-dipole interactions and hydrogen bonding. nih.gov Studies on similar systems show that polar solvents can solvate the charged centers of the zwitterionic tautomer, making it energetically more favorable. nih.gov For example, ab initio calculations on 3-hydroxypyridine indicated that three water molecules are needed to effectively solvate the polar centers of each tautomer. nih.gov The flexibility of the ethyl acetate side chain would also be influenced by the solvent, with a wider range of conformations being accessible in more polar environments.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This modeling is essential for understanding potential biological activity.
While specific docking studies for this compound are not reported, studies on structurally similar pyridine and acetate-containing compounds can predict its likely binding modes. These analogous compounds have been shown to interact with various protein targets.
The key functional groups of this compound available for protein interactions are:
The pyridine nitrogen: Can act as a hydrogen bond acceptor.
The hydroxyl group: Can act as both a hydrogen bond donor (via the H) and acceptor (via the O).
The ester carbonyl group: A strong hydrogen bond acceptor.
The pyridine ring: Can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Docking studies on related molecules frequently show these types of interactions stabilizing the ligand-protein complex. For example, a docking study of a coumarinylthiazolyl pyrazole (B372694) system with a VEGFR-2 receptor showed crucial hydrogen bonds and π-donor hydrogen bonds with key amino acid residues. It is plausible that this compound would engage in similar interactions, positioning itself within a protein's active site through a network of hydrogen bonds and aromatic stacking.
Table 2: Plausible Ligand-Protein Interactions for this compound Based on Analog Studies
| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |
|---|---|---|
| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine |
| Hydroxyl Group (OH) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Asparagine, Glutamine, Histidine |
| Ester Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Lysine, Arginine, Serine, Threonine, Asparagine |
| Pyridine Ring | π-π Stacking / π-Cation | Phenylalanine, Tyrosine, Tryptophan, Lysine, Arginine |
Compound List
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, while specific QSAR models are not extensively documented in public literature, the principles of QSAR can be applied to predict its potential biological activities based on studies of analogous pyridine derivatives. chemrevlett.comchemrevlett.com
The development of a QSAR model for a class of compounds including this compound would typically involve the following steps:
Data Set Selection: A dataset of pyridine derivatives with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity) would be compiled. This dataset would ideally include compounds with structural similarities to this compound.
Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges).
Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical model that correlates the calculated descriptors with the observed biological activity. chemrevlett.com The goal is to identify the descriptors that have the most significant impact on the activity.
Model Validation: The predictive power of the developed QSAR model is rigorously assessed using various validation techniques, such as cross-validation (leave-one-out or leave-group-out) and external validation with a set of compounds not used in the model development. chemrevlett.com
For instance, a hypothetical QSAR study on a series of hydroxypyridine derivatives might yield an equation similar to:
Log(1/IC50) = a(Descriptor 1) + b(Descriptor 2) + c*(Descriptor 3) + ... + constant
Where IC50 is the half-maximal inhibitory concentration, and 'a', 'b', 'c' are the coefficients for the respective molecular descriptors.
By calculating the relevant descriptors for this compound, its biological activity could then be predicted using the validated QSAR model. Such models have been successfully applied to predict the anticancer and antimalarial activities of pyridine derivatives. chemrevlett.comnih.gov
Table 1: Representative Molecular Descriptors Potentially Used in QSAR Modeling of Pyridine Derivatives
| Descriptor Type | Example Descriptors | Potential Relevance for this compound |
| Topological | Wiener Index, Randić Index | Describes molecular branching and size, which can influence receptor binding. |
| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the steric fit of the molecule within a biological target. |
| Electronic | Dipole Moment, Partial Charges | Influences electrostatic interactions with the active site of a protein. |
| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Provides insights into the molecule's reactivity and ability to participate in charge transfer interactions. |
Theoretical Spectroscopic Parameter Prediction and Comparison with Experimental Data
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure. nih.govnih.gov For this compound, theoretical predictions of its NMR, IR, and UV-Vis spectra can be performed and would be invaluable for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov The calculated chemical shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly compared with experimental data. Discrepancies between theoretical and experimental shifts can often be explained by solvent effects and intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase theoretical model. rsc.org
Infrared (IR) Spectroscopy:
DFT calculations can compute the vibrational frequencies of this compound. nih.gov These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of its functional groups (e.g., C=O, O-H, C-N, C-O). A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, as the harmonic approximation used in the calculations tends to overestimate the frequencies. The predicted IR spectrum can help in assigning the absorption bands observed in an experimental spectrum.
UV-Visible (UV-Vis) Spectroscopy:
Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of this compound. nih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted UV-Vis spectrum can offer insights into the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions, which are characteristic of the pyridine ring and the ester functional group.
Table 2: Hypothetical Comparison of Theoretical and Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value (Theoretical) | Expected Experimental Value |
| ¹H NMR | Chemical Shift (δ) of Pyridine Protons | 6.5 - 8.0 ppm | Similar range, with specific splitting patterns |
| Chemical Shift (δ) of CH₂ Protons | ~4.2 ppm | Dependent on electronic environment | |
| Chemical Shift (δ) of CH₃ Protons | ~1.3 ppm | Typical for an ethyl ester | |
| ¹³C NMR | Chemical Shift (δ) of Carbonyl Carbon | ~170 ppm | Characteristic of an ester carbonyl |
| Chemical Shift (δ) of Pyridine Carbons | 110 - 160 ppm | Dependent on substitution pattern | |
| IR | C=O Stretching Frequency (ν) | ~1750 cm⁻¹ (scaled) | ~1730 cm⁻¹ |
| O-H Stretching Frequency (ν) | ~3400 cm⁻¹ (scaled) | Broad band around 3300 cm⁻¹ | |
| UV-Vis | λmax | ~270 nm | Dependent on solvent and pH |
Note: The predicted and expected values in this table are illustrative and based on general principles and data for similar compounds. Actual values would require specific calculations and experimental measurements for this compound.
The synergy between computational predictions and experimental measurements is crucial. Theoretical data can guide the interpretation of complex experimental spectra, while experimental results provide the necessary validation for the computational methods used. For a molecule like this compound, a combined theoretical and experimental spectroscopic investigation would be the most robust approach for its complete structural and electronic characterization.
Structure Activity Relationship Sar and Mechanistic Elucidation of Ethyl 2 5 Hydroxypyridin 2 Yl Acetate Derivatives
Impact of Substituent Modifications on Biological Activity.nih.govbldpharm.com
The structure-activity relationship (SAR) of ethyl 2-(5-hydroxypyridin-2-yl)acetate derivatives reveals that even minor chemical alterations can lead to substantial changes in biological effects. Key areas of modification include the 5-hydroxyl group, the ethyl acetate (B1210297) moiety, and the potential for additional substituents on the pyridine (B92270) core.
The 5-hydroxyl group on the pyridine ring is a critical determinant of the biological activity of this compound. This group can participate in hydrogen bonding, a key interaction for the binding of molecules to biological receptors. psu.edu The presence and position of the hydroxyl group can significantly affect the molecule's binding affinity and specificity. For instance, in related compounds, the hydroxyl group is known to contribute to the molecule's ability to interact with target proteins. psu.edu
The electronic properties of the 5-hydroxyl group also play a role. As an electron-donating group, it can influence the electron density of the pyridine ring, which in turn can affect its reactivity and interaction with biological macromolecules. researchgate.net Studies on similar structures, such as 5-hydroxytryptamine, have shown that the 5-hydroxyl group is crucial for high-affinity binding to its receptor, suggesting a similar role in the case of this compound. psu.edu The substitution of this hydroxyl group with other functional groups, such as an amino group, can alter the biological activity, as seen in related aminopyridine derivatives which show varied cytotoxic activities against cancer cell lines.
Table 1: Impact of 5-Position Substituent on Biological Activity of Pyridine Derivatives
| Substituent at 5-Position | Predicted Impact on Activity | Rationale |
|---|---|---|
| Hydroxyl (-OH) | Potentially high | Capable of hydrogen bonding, enhancing receptor interaction. psu.edu |
| Amino (-NH2) | Moderate to high | Can also form hydrogen bonds; alters electronic properties. |
| Methyl (-CH3) | Generally lower | Reduces potential for hydrogen bonding compared to -OH. |
| Nitro (-NO2) | Variable | Electron-withdrawing, significantly alters ring electronics. nih.gov |
The length and composition of the side chain are critical. For example, in analogous compounds, altering the length of an ethylamine (B1201723) side chain by even a single carbon atom can dramatically reduce biological activity. psu.edu The ethyl acetate group in this compound is crucial for its specific interactions. Modifications to this part of the molecule, such as changing the ester to an amide or altering the alkyl group, would be expected to significantly impact its binding affinity and pharmacological effect.
Table 2: Predicted Effects of Ethyl Acetate Moiety Modifications
| Modification | Predicted Effect on Receptor Binding | Rationale |
|---|---|---|
| Hydrolysis to Carboxylic Acid | Altered binding | Increased polarity, may change binding mode. |
| Change of Ester Alkyl Group | Variable | Steric hindrance or improved fit depending on the size of the new group. nih.gov |
| Conversion to Amide | Altered binding | Changes in hydrogen bonding capacity and electronic distribution. |
The introduction of additional substituents onto the pyridine core can further modulate the biological activity of this compound derivatives. The nature and position of these substituents can have profound effects on the molecule's electronic properties, steric profile, and metabolic stability. tandfonline.com
For instance, the addition of electron-withdrawing groups, such as halogens or a nitro group, can significantly alter the electron distribution of the pyridine ring, which can enhance or decrease binding affinity depending on the specific target. nih.govnih.gov Conversely, electron-donating groups can increase the electron density of the ring. researchgate.net The position of these additional substituents is also crucial, as it can influence the orientation of the molecule within the binding site and introduce steric clashes or favorable interactions.
Table 3: General Effects of Additional Substituents on the Pyridine Ring
| Substituent Type | General Effect | Example |
|---|---|---|
| Electron-Withdrawing | Alters ring electronics, can increase binding affinity. nih.gov | Halogens (F, Cl, Br), Nitro (-NO2) |
| Electron-Donating | Increases ring electron density, can affect reactivity. researchgate.net | Alkyl groups (-CH3), Methoxy (B1213986) (-OCH3) |
| Bulky Groups | Can cause steric hindrance, potentially reducing activity. nih.gov | Adamantanyl |
Molecular Basis of Action: Target Identification and Pathway Mapping.nih.govbldpharm.comnih.gov
Understanding the molecular basis of action for this compound involves identifying its specific biological targets and mapping the biochemical pathways it modulates.
While specific binding site data for this compound is limited, insights can be drawn from related molecules. The interaction with a biological target is likely to involve a combination of forces. The pyridine nitrogen and the 5-hydroxyl group are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's binding pocket. psu.edu The aromatic pyridine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The ethyl acetate side chain likely plays a role in orienting the molecule within the binding site and may form additional hydrophobic or hydrogen-bonding interactions. psu.edu Computational modeling and structural biology techniques such as X-ray crystallography would be invaluable in precisely mapping these interactions.
Derivatives of similar pyridine-containing compounds have been shown to modulate various cellular pathways, including those involved in cancer cell proliferation and inflammation. For example, related aminopyridine compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting interference with pathways essential for cell survival and division. Some studies on compounds with similar structural motifs have shown inhibition of kinases, which are key enzymes in cell signaling pathways. nih.gov
It is plausible that this compound could modulate similar pathways. For instance, it might interfere with signaling cascades that are dysregulated in disease states. Further research, including gene expression analysis and proteomics, would be necessary to fully elucidate the specific pathways affected by this compound and to understand the resulting cellular responses, such as apoptosis or cell cycle arrest, which have been observed with structurally related molecules. nih.govnih.gov
Comparative Analysis with Structurally Related Pyridine and Pyridinone Compounds
The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the pyridine ring. A comparative analysis with other pyridine and pyridinone compounds reveals key structure-activity relationships (SAR).
Analogues with Different Pyridine Ring Substituents (e.g., amino, nitro, methyl)
The substitution at the 5-position of the pyridine ring significantly modulates the electronic properties and, consequently, the biological activity of ethyl 2-(pyridin-2-yl)acetate derivatives. The introduction of electron-donating groups (EDGs) like amino (-NH2) and methyl (-CH3) groups or electron-withdrawing groups (EWGs) such as a nitro (-NO2) group can drastically alter the molecule's interaction with biological targets.
Research indicates that the presence of an amino group at the 5-position, as seen in ethyl 2-(5-aminopyridin-2-yl)acetate, enhances the electron density on the pyridine ring. This increased electron density can facilitate interactions with specific enzymes and receptors, potentially leading to antimicrobial and anti-inflammatory effects. rsc.org Conversely, substituting the hydroxyl group with a nitro group would significantly decrease the electron density of the pyridine ring, which could influence its binding affinity and intrinsic activity at various receptors.
Table 1: Comparative Biological Activity of 5-Substituted Pyridine Analogues Note: Direct comparative IC50 values for the specified compounds are not available in the public domain. The activities described are based on qualitative structure-activity relationship principles from related series of compounds.
| Compound | 5-Substituent | Expected Effect on Pyridine Ring | Potential Impact on Biological Activity |
| This compound | -OH | Electron-donating (by resonance), Electron-withdrawing (by induction) | Can act as a hydrogen bond donor and acceptor, potentially increasing binding affinity. mdpi.com |
| Ethyl 2-(5-aminopyridin-2-YL)acetate | -NH2 | Strong electron-donating | Enhances electron density, may promote interactions with biological targets. rsc.org |
| Ethyl 2-(5-nitropyridin-2-YL)acetate | -NO2 | Strong electron-withdrawing | Reduces electron density, potentially altering receptor binding and activity. |
| Ethyl 2-(5-methylpyridin-2-YL)acetate | -CH3 | Weak electron-donating | May provide favorable steric interactions and slightly increase electron density. |
Comparison with Pyridinone Isomers and Derivatives
Pyridinone isomers of this compound represent a critical area of SAR studies. 2-Pyridone and its derivatives exist in tautomeric equilibrium with their 2-hydroxypyridine (B17775) counterparts. This tautomerism can significantly impact the molecule's physicochemical properties, such as its hydrogen bonding capacity, polarity, and pKa, which in turn affects its pharmacokinetic and pharmacodynamic profile.
The pyridinone scaffold is a known metal-binding pharmacophore and has been explored for its inhibitory activity against various metalloenzymes. For instance, hydroxypyridinone-based compounds have been investigated as influenza endonuclease inhibitors. In such contexts, the ability to chelate metal ions in the enzyme's active site is paramount to their mechanism of action. The replacement of the pyridine ring with a pyridinone ring introduces a carbonyl group, which can act as a hydrogen bond acceptor and participate in metal coordination.
Bioisosteric Replacements and Their Pharmacological Consequences
Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to optimize lead compounds. The 5-hydroxyl group of this compound is a prime candidate for bioisosteric replacement to enhance potency, selectivity, or metabolic stability.
Common bioisosteres for a phenolic hydroxyl group include the -NH2, -CH2OH, and -F groups. cambridgemedchemconsulting.com Each replacement imparts unique properties to the molecule. For example, replacing the hydroxyl group with an amino group can alter the basicity and hydrogen bonding pattern of the molecule. The hydroxymethyl group (-CH2OH) can also participate in hydrogen bonding but is less acidic than a phenol. researchgate.net
A particularly interesting bioisosteric replacement for a hydroxyl group is the difluoromethyl group (-CF2H). researchgate.net This substitution can mimic the hydrogen-bonding ability of the hydroxyl group while potentially improving metabolic stability and membrane permeability. Studies on other scaffolds have shown that replacing a pyridine-N-oxide with a 2-difluoromethylpyridine can lead to enhanced biological activity. rsc.org
The pharmacological consequences of such replacements are highly dependent on the specific biological target. A bioisosteric change that enhances activity at one target may diminish it at another. Therefore, a systematic exploration of bioisosteric replacements is crucial for mapping the SAR of this class of compounds and for the rational design of new therapeutic agents. nih.gov
Table 2: Potential Bioisosteric Replacements for the 5-Hydroxyl Group and Their Rationale
| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Pharmacological Consequence |
| -OH | -NH2 | Similar size and hydrogen bonding capability. | Alters basicity and electronic properties. cambridgemedchemconsulting.com |
| -OH | -F | Similar size, alters electronic properties. | Increases lipophilicity, can improve metabolic stability. cambridgemedchemconsulting.com |
| -OH | -CH2OH | Maintains hydrogen bonding potential, less acidic. | May improve metabolic profile by reducing susceptibility to glucuronidation. researchgate.net |
| -OH | -CF2H | Mimics hydrogen bond donor properties, metabolically more stable. | Can enhance biological activity and improve pharmacokinetic properties. rsc.orgresearchgate.net |
Future Research Directions and Translational Perspectives for Ethyl 2 5 Hydroxypyridin 2 Yl Acetate
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The future synthesis of Ethyl 2-(5-hydroxypyridin-2-YL)acetate and its analogs would benefit from the adoption of modern, efficient, and sustainable chemical practices. While specific synthesis routes for this exact molecule are not extensively documented, research on related pyridylacetic acid derivatives provides a blueprint for potential advancements.
Future synthetic research could focus on:
Three-Component Reactions: A reported approach for other pyridylacetic acid derivatives involves a three-component reaction using pyridine-N-oxides, an activating agent, and a nucleophile like Meldrum's acid. acs.org Adapting this one-pot strategy could offer a streamlined and atom-economical route to the target compound, avoiding the multiple steps often associated with traditional methods. acs.org
Catalytic Innovations: The use of novel catalysts could significantly improve synthesis efficiency. For instance, the development of magnetically recoverable nanocatalysts has been shown to be effective in the synthesis of other pyridine (B92270) derivatives, allowing for easy separation and reuse of the catalyst, which aligns with green chemistry principles. rsc.org
Flow Chemistry: Continuous-flow synthesis presents an opportunity to enhance reaction control, safety, and scalability. This methodology could be explored to optimize reaction conditions, improve yield, and ensure consistent product quality, moving away from conventional batch processing.
Table 1: Potential Synthetic Strategies for this compound
| Methodology | Potential Advantages | Relevant Precursors/Reagents (Hypothetical) |
|---|---|---|
| One-Pot Multicomponent Synthesis | Increased efficiency, reduced waste, atom economy. | 5-hydroxypyridine-N-oxide, Trifluoroacetic anhydride, Ethyl acetate (B1210297) enolate. |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, well-established. | 2-halo-5-hydroxypyridine, Ethyl (trimethylsilyl)ketene acetal. |
| Sustainable Catalysis | Catalyst recyclability, reduced environmental impact. | Iron-based magnetic nanoparticles, basic or acidic functionalization. |
| Continuous-Flow Processing | Enhanced safety, scalability, and process control. | Microreactor setup with precise temperature and mixing control. |
Exploration of New Biological Targets and Therapeutic Areas
The pyridine scaffold is a cornerstone in drug discovery, with derivatives exhibiting a vast spectrum of biological activities. dovepress.com For this compound, a systematic exploration of its pharmacological profile is a critical next step. The hydroxypyridine moiety, in particular, can act as a key hydrogen-bonding component, potentially interacting with various biological targets.
Prospective therapeutic areas for investigation include:
Anticancer Activity: Numerous pyridine-containing compounds have been investigated for their antiproliferative effects. dovepress.comnih.gov Future studies should involve screening this compound against a panel of human cancer cell lines to identify any potential cytotoxic or cytostatic activity.
Antibacterial Properties: Given that some oxazolidinone-bearing pyridine derivatives show potent activity against both Gram-positive and Gram-negative bacteria, evaluating this compound against clinically relevant and drug-resistant bacterial strains is a logical direction. dovepress.comnih.gov
Antidiabetic Potential: Recently, novel pyridine derivatives have been designed and shown to have antidiabetic properties, such as inhibiting the α-amylase enzyme. nih.gov Investigating the effect of this compound on key targets in metabolic pathways could reveal new therapeutic possibilities for type 2 diabetes. nih.gov
Antiviral Applications: The broader family of nitrogen-containing heterocycles, such as pyridazines, has been explored for antiviral activity against pathogens like the Dengue and Zika viruses. georgiasouthern.edu This suggests a potential avenue for screening this compound against a range of viruses.
Advanced Drug Delivery Systems and Formulation Strategies for this compound
To maximize the potential therapeutic efficacy of this compound, the development of advanced drug delivery systems (DDS) will be essential. A formulation strategy must consider the compound's physicochemical properties to enhance its bioavailability, stability, and targeting.
Future formulation research could explore:
Nanoparticle Encapsulation: Loading the compound into biodegradable polymeric micelles or nanoparticles could improve its solubility and protect it from premature degradation. georgiasouthern.edu Research on pyridazine (B1198779) derivatives has proposed using pH-responsive micellar nanoparticles to achieve targeted drug release in the acidic microenvironments of infected cells, a strategy that could be adapted for this compound. georgiasouthern.edugeorgiasouthern.edu
Transdermal Delivery: The skin permeability of related pyridine derivatives has been computationally assessed, with some showing potential for transdermal drug delivery. auctoresonline.org Investigating this route for this compound could offer a non-invasive administration alternative, particularly if the compound is found to be a substrate for efflux pumps like P-glycoprotein that limit oral bioavailability. auctoresonline.org
Prodrug Approaches: The ethyl ester group presents an opportunity for prodrug design. This functional group could be modified to improve absorption or to be cleaved by specific enzymes at a target site, thereby releasing the active hydroxypyridine acetic acid moiety in a controlled manner.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design and optimization of novel therapeutic agents. researchgate.netnih.gov These computational tools can be leveraged to explore the chemical space around this compound and predict the properties of its analogs.
Key applications of AI and ML in future research include:
De Novo Design: Generative AI models can design novel molecules from scratch. researchgate.net By using the this compound scaffold as a starting point, these models could generate a virtual library of new derivatives with optimized properties, such as enhanced binding affinity for a specific target or improved drug-like characteristics. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: If an initial biological activity is identified, ML algorithms can build QSAR models to understand the relationship between the chemical structure of derivatives and their potency. nih.gov This would guide the synthesis of more effective compounds by identifying key structural modifications that enhance activity.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new compounds is crucial. AI-based tools can predict these properties early in the discovery process, helping to prioritize which derivatives of this compound have the highest chance of success in later developmental stages. auctoresonline.org
Table 2: Application of AI/ML in the Development of this compound Analogs
| AI/ML Application | Objective | Potential Outcome |
|---|---|---|
| Generative Models (e.g., GANs, VAEs) | Design novel molecules with desired properties. | A virtual library of synthesizable analogs with predicted high potency and favorable ADMET profiles. |
| Predictive QSAR Modeling | Identify key structural features for biological activity. | Focused synthetic efforts on derivatives with the highest probability of success. |
| Synthesis Planning Algorithms | Predict viable and efficient synthetic routes. | Reduced time and resources spent on empirical synthesis development. |
| Molecular Docking Simulations | Predict binding modes and affinities to biological targets. | Prioritization of compounds for synthesis and biological testing; hypothesis generation for mechanism of action. |
Collaborative Research Opportunities and Clinical Translation Potential
Advancing this compound from a laboratory chemical to a potential therapeutic agent will require a multi-disciplinary and collaborative effort. The path to clinical translation is long and complex, necessitating partnerships between academic researchers, pharmaceutical companies, and clinical experts.
The translational pathway would involve:
Preclinical Development: Once promising biological activity is confirmed, extensive preclinical studies would be required. This includes in-depth mechanism of action studies, in vivo efficacy testing in relevant animal models, and preliminary safety pharmacology assessments.
Formation of Research Consortia: Given the breadth of potential therapeutic applications, forming collaborations with specialized research groups (e.g., in oncology, infectious diseases, or metabolic disorders) would be highly beneficial. Such partnerships can provide access to specific disease models, screening platforms, and expertise crucial for validating the compound's potential.
Intellectual Property and Commercialization: Securing intellectual property through patent applications for the compound, its derivatives, and their uses will be a critical step to attract investment for costly clinical trials. Partnering with pharmaceutical companies with experience in drug development and commercialization would be essential for navigating the regulatory landscape and bringing a potential new medicine to patients.
The journey for this compound is at its very beginning. However, by leveraging modern synthetic methods, systematic biological screening, advanced formulation strategies, and the power of artificial intelligence, its therapeutic potential can be thoroughly explored, paving the way for future translational success.
Q & A
Basic: How can researchers optimize the synthesis of Ethyl 2-(5-hydroxypyridin-2-yl)acetate to mitigate competing reactivity of the hydroxyl group?
Methodological Answer:
The hydroxyl group at the 5-position of the pyridine ring introduces hydrogen bonding potential but can also lead to undesired side reactions (e.g., oxidation or nucleophilic substitution). To optimize synthesis:
- Protecting Groups : Use silyl ethers (e.g., TMSCl) or acetyl groups to temporarily protect the hydroxyl group during esterification or coupling reactions, as seen in analogous pyridine derivatives .
- Reaction Solvents : Polar aprotic solvents like DMF or DMSO stabilize intermediates while minimizing hydroxyl group reactivity .
- Catalytic Conditions : Employ palladium or copper catalysts for selective cross-coupling reactions, reducing side-product formation .
Basic: What advanced analytical techniques are recommended to confirm the molecular structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the ester carbonyl resonance (~170 ppm) and hydroxyl proton coupling patterns. 2D NMR (e.g., HSQC, COSY) resolves pyridine ring substitution .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 196.0974 for CHNO) .
- X-ray Crystallography : For crystalline samples, SHELXL refinement (via SHELX software suite) resolves bond lengths and angles, critical for confirming stereochemistry .
Advanced: How does the hydroxyl group at the 5-position influence the compound’s electronic properties and biological interactions?
Methodological Answer:
- Electronic Effects : The hydroxyl group donates electron density via resonance, reducing pyridine ring electrophilicity compared to nitro or bromo derivatives. This alters reactivity in nucleophilic aromatic substitution .
- Biological Interactions : Hydrogen bonding with target proteins (e.g., kinases or enzymes) enhances binding affinity. Computational docking studies (AutoDock Vina) can map interactions, while isothermal titration calorimetry (ITC) quantifies binding thermodynamics .
Advanced: What strategies are effective for analyzing and quantifying synthetic byproducts of this compound?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates hydroxylated or ester-hydrolyzed byproducts. Compare retention times with synthetic standards .
- LC-MS/MS : Quantifies trace impurities (<0.1%) using multiple reaction monitoring (MRM) modes .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., acyloxyboron intermediates in esterification) .
Advanced: How can researchers refine the crystal structure of this compound using SHELXL?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. SHELXT automates space-group determination, while SHELXL refines anisotropic displacement parameters .
- Hydrogen Bonding : Apply restraints for O–H···N interactions using DFIX and DANG instructions. Validate via R (<5%) and wR (<12%) residuals .
- Twinned Data : For non-merohedral twinning, use BASF parameter in SHELXL to model twin domains .
Advanced: What computational approaches predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to targets (e.g., cyclooxygenase-2). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
- QSAR Modeling : Train models on pyridine derivative datasets to correlate substituent effects (Hammett σ values) with activity .
- ADMET Prediction : SwissADME or pkCSM predicts bioavailability, BBB penetration, and CYP450 inhibition risks .
Basic: How can researchers assess the stability of this compound under varying pH and solvent conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via UV-Vis (λ = 270 nm for pyridine absorption). Hydroxyl group deprotonation at pH >10 accelerates ester hydrolysis .
- Solvent Compatibility : Test solubility in DMSO, ethanol, and aqueous mixtures. Lyophilization stabilizes the compound for long-term storage .
Advanced: What mechanistic studies elucidate the compound’s role in enzyme inhibition or receptor modulation?
Methodological Answer:
- Enzyme Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with IC determination .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., kinase domains) .
- Isotopic Labeling : Synthesize C-labeled analogs for tracking metabolic pathways via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
